[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene is an organic compound with the molecular formula C13H14ClNO2 It is a derivative of benzene, featuring a chloro group and a complex substituent containing a cyclohexylideneamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexylideneamino intermediate: Cyclohexanone reacts with hydroxylamine to form cyclohexylideneamine.
Coupling with 4-chlorobenzoic acid: The cyclohexylideneamine intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or bases: For hydrolysis reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis products: Cyclohexylideneamine and 4-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials science:
Pharmaceutical research: Investigated for its potential biological activities and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-chloro-4-({[(cyclohexylamino)carbonyl]amino}sulfonyl)benzene: Similar structure but with a sulfonyl group instead of the oxycarbonyl group.
4-chlorobenzoic acid derivatives: Compounds with similar benzene ring structures and chloro substituents.
Eigenschaften
Molekularformel |
C13H15ClN2O2 |
---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
(cyclohexylideneamino) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-6-8-11(9-7-10)15-13(17)18-16-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,15,17) |
InChI-Schlüssel |
NABVEUOQWVJZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.